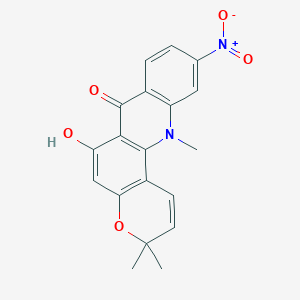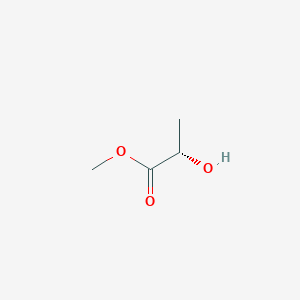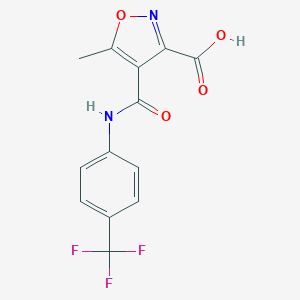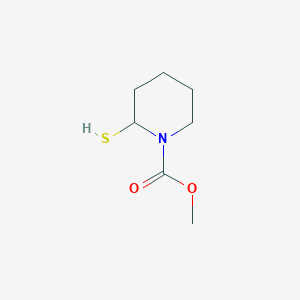
Methyl 2-sulfanylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-sulfanylpiperidine-1-carboxylate is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a member of the piperidine family and contains a sulfur atom in its structure. The synthesis of Methyl 2-sulfanylpiperidine-1-carboxylate involves the reaction of piperidine with sulfur and methanol.
Mécanisme D'action
The mechanism of action of Methyl 2-sulfanylpiperidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and by preventing the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Methyl 2-sulfanylpiperidine-1-carboxylate has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Methyl 2-sulfanylpiperidine-1-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce the production of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. In addition, Methyl 2-sulfanylpiperidine-1-carboxylate has been found to have antifungal and antibacterial properties, which make it a potential treatment for fungal and bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-sulfanylpiperidine-1-carboxylate in lab experiments is that it has been found to have a low toxicity profile. This makes it a potential candidate for further research and development as a therapeutic agent. However, one limitation of using Methyl 2-sulfanylpiperidine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of Methyl 2-sulfanylpiperidine-1-carboxylate. One direction is to further investigate its potential as an anticancer agent. Another direction is to investigate its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Overall, Methyl 2-sulfanylpiperidine-1-carboxylate has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of Methyl 2-sulfanylpiperidine-1-carboxylate involves the reaction of piperidine with sulfur and methanol. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The resulting product is then purified using column chromatography to obtain pure Methyl 2-sulfanylpiperidine-1-carboxylate.
Applications De Recherche Scientifique
Methyl 2-sulfanylpiperidine-1-carboxylate has been the focus of scientific research due to its potential therapeutic applications. This compound has been found to have antifungal and antibacterial properties. It has also been found to have potential as an anticancer agent. In addition, Methyl 2-sulfanylpiperidine-1-carboxylate has been found to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propriétés
Numéro CAS |
138682-13-0 |
|---|---|
Nom du produit |
Methyl 2-sulfanylpiperidine-1-carboxylate |
Formule moléculaire |
C7H13NO2S |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
methyl 2-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)8-5-3-2-4-6(8)11/h6,11H,2-5H2,1H3 |
Clé InChI |
BZHCXHSPXDMUJW-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCCC1S |
SMILES canonique |
COC(=O)N1CCCCC1S |
Synonymes |
1-Piperidinecarboxylic acid, 2-mercapto-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



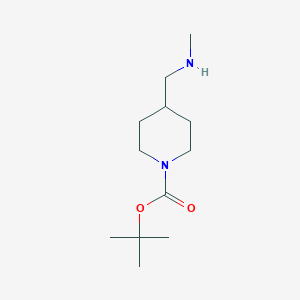
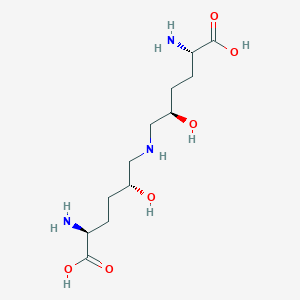
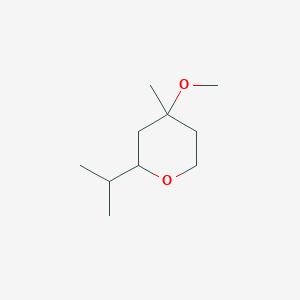
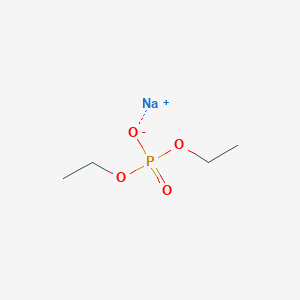
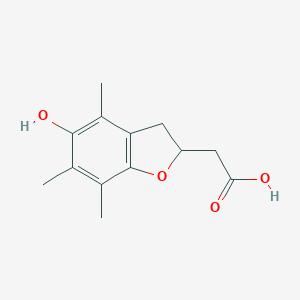
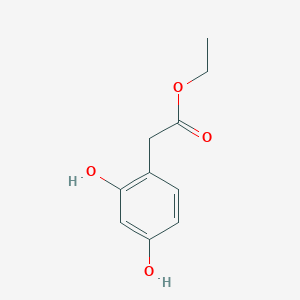
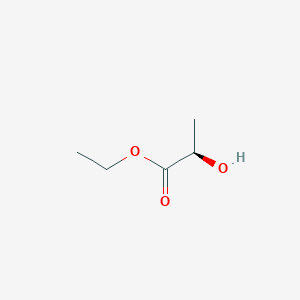
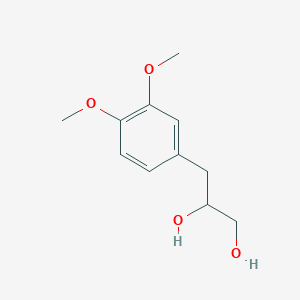
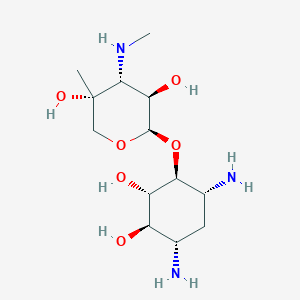
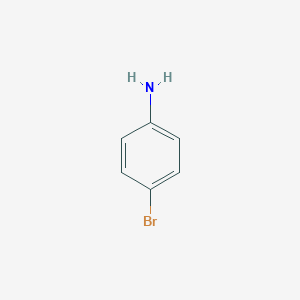
![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)
